molecular formula C11H11N3OS2 B11460518 2-(Methylamino)-7-(thiophen-2-yl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

2-(Methylamino)-7-(thiophen-2-yl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

Cat. No.: B11460518
M. Wt: 265.4 g/mol
InChI Key: MXLJGIBPTGQDML-UHFFFAOYSA-N
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Description

2-(methylamino)-7-(2-thienyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is a heterocyclic compound that features a thiazolo[4,5-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-7-(2-thienyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one typically involves the condensation of appropriate thiazole and pyridine derivatives under controlled conditions. One common method involves the reaction of 2-aminothiazole with a pyridine aldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often require heating and may involve the use of inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-7-(2-thienyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiazole ring to a dihydrothiazole.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated reagents, bases like sodium hydroxide, solvents such as dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce dihydrothiazole derivatives.

Scientific Research Applications

2-(methylamino)-7-(2-thienyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(methylamino)-7-(2-thienyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(methylamino)-7-(2-thienyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is unique due to its specific substitution pattern and the presence of both thiazole and pyridine rings. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H11N3OS2

Molecular Weight

265.4 g/mol

IUPAC Name

2-(methylamino)-7-thiophen-2-yl-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C11H11N3OS2/c1-12-11-14-10-9(17-11)6(5-8(15)13-10)7-3-2-4-16-7/h2-4,6H,5H2,1H3,(H,12,14)(H,13,15)

InChI Key

MXLJGIBPTGQDML-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(S1)C(CC(=O)N2)C3=CC=CS3

Origin of Product

United States

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